molecular formula C5H6N2O3 B1213578 5-Methylbarbituric acid CAS No. 2417-22-3

5-Methylbarbituric acid

Cat. No. B1213578
Key on ui cas rn: 2417-22-3
M. Wt: 142.11 g/mol
InChI Key: GOMAEJQBTWAPAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04741760

Procedure details

46 g (2 mols) of sodium are dissolved in 1 liter of absolute ethanol in a 5-liter flask. To this solution are firstly added 348 g (2 mols) of methyl malonic acid methyl ester; and there is then added dropwise at 70° C. with stirring, within about 5 minutes, a solution of 120 g (2 mols) of urea in 1 liter of absolute ethanol. There is formed a thin suspension, which is diluted with 3.5 liters of ethanol, refluxed for 16 hours and afterwards cooled. There are subsequently added 2 liters of water and, for clearing, a filtering auxiliary (HiFlo) is introduced, and the suspension is filtered. Concentrated hydrochloric acid is then added until a Congo blue colour is indicated, and the mixture is left to stand for several hours in a cool place. A fine white crystalline precipitate is formed, which is filtered and dried. The mother liquor is concentrated by evaporation, diluted with water, and the precipitate is likewise filtered and dried. The crude yield is 263 g of material, which melts at 200°-215° C. After recrystallisation from water, there remain 144 g of white crystals (58% of theory), which melt at 203°-204° C.
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
348 g
Type
reactant
Reaction Step Two
Name
Quantity
120 g
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
reactant
Reaction Step Four
Quantity
1 L
Type
solvent
Reaction Step Five
Quantity
3.5 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Na].CO[C:4](=[O:10])[CH:5]([CH3:9])[C:6]([OH:8])=O.[NH2:11][C:12]([NH2:14])=[O:13].O>C(O)C>[CH3:9][CH:5]1[C:4](=[O:10])[NH:14][C:12](=[O:13])[NH:11][C:6]1=[O:8] |^1:0|

Inputs

Step One
Name
Quantity
46 g
Type
reactant
Smiles
[Na]
Name
Quantity
1 L
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
348 g
Type
reactant
Smiles
COC(C(C(=O)O)C)=O
Step Three
Name
Quantity
120 g
Type
reactant
Smiles
NC(=O)N
Step Four
Name
Quantity
2 L
Type
reactant
Smiles
O
Step Five
Name
Quantity
1 L
Type
solvent
Smiles
C(C)O
Step Six
Name
Quantity
3.5 L
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring, within about 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
and there is then added dropwise at 70° C.
CUSTOM
Type
CUSTOM
Details
There is formed a thin suspension, which
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
afterwards cooled
ADDITION
Type
ADDITION
Details
for clearing, a filtering auxiliary (HiFlo) is introduced
FILTRATION
Type
FILTRATION
Details
the suspension is filtered
ADDITION
Type
ADDITION
Details
Concentrated hydrochloric acid is then added until a Congo blue colour
WAIT
Type
WAIT
Details
the mixture is left
WAIT
Type
WAIT
Details
to stand for several hours in a cool place
CUSTOM
Type
CUSTOM
Details
A fine white crystalline precipitate is formed
FILTRATION
Type
FILTRATION
Details
which is filtered
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
The mother liquor is concentrated by evaporation
ADDITION
Type
ADDITION
Details
diluted with water
FILTRATION
Type
FILTRATION
Details
the precipitate is likewise filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
After recrystallisation from water, there
CUSTOM
Type
CUSTOM
Details
melt at 203°-204° C.

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
CC1C(NC(NC1=O)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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